![molecular formula C14H17N3OS B1274306 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-68-5](/img/structure/B1274306.png)
4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Description
“4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C13H15N3OS . It has a molecular weight of 261.34 g/mol . The IUPAC name for this compound is 3-[(3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of “4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” can be represented by the InChI string: InChI=1S/C13H15N3OS/c1-3-7-16-12(14-15-13(16)18)9-17-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.34 g/mol . It has a topological polar surface area of 69 Ų . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 5 .Scientific Research Applications
Chemical Properties and Synthesis
This compound has a molecular weight of 275.37 and its IUPAC name is 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol . The compound can be synthesized from substituted benzonitriles .
Potential Anticancer Agent
Research has shown that 1,2,4-triazole derivatives, including this compound, can have promising anticancer properties . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 using MTT assay . Some of these compounds have shown promising cytotoxic activity and selectivity against normal and cancerous cell lines .
Role in Organic Synthesis
The compound can be used in the synthesis of other organic compounds. For example, it has been used in the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Potential Agonist of Peroxisome Proliferator-Activated Receptors
The compound could potentially act as an agonist of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), which are involved in the regulation of cellular differentiation, development, and metabolism .
Role in Demethylation Reactions
The compound, being rich in electron sites, can be used in demethylation reactions, a valuable approach for the synthesis of m-aryloxy phenols .
Potential Use in Fungicide, Bactericide, and Herbicide Formulations
Triazole derivatives, including this compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
properties
IUPAC Name |
3-[1-(3-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)11(3)18-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQZLILJLNHSQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397144 |
Source
|
Record name | 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-68-5 |
Source
|
Record name | 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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